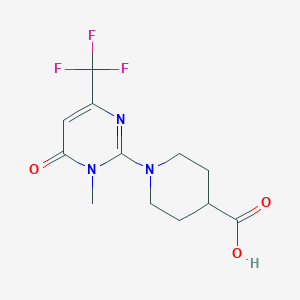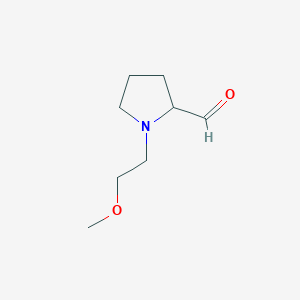
2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid is a chemical compound with a benzofuran core structure. Benzofuran derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid: A similar compound with one less methyl group.
2-(2-Chloro-7-methylbenzofuran-3-yl)acetic acid: Another similar compound with a different methyl group position.
Uniqueness
2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid is unique due to the presence of both chloro and dimethyl groups on the benzofuran ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C12H11ClO3 |
|---|---|
Molekulargewicht |
238.66 g/mol |
IUPAC-Name |
2-(2-chloro-6,7-dimethyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C12H11ClO3/c1-6-3-4-8-9(5-10(14)15)12(13)16-11(8)7(6)2/h3-4H,5H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
UATKVNRVUCOXOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)Cl)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



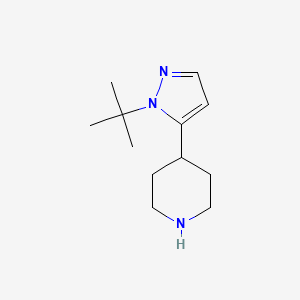
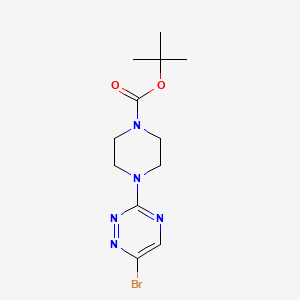


![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)
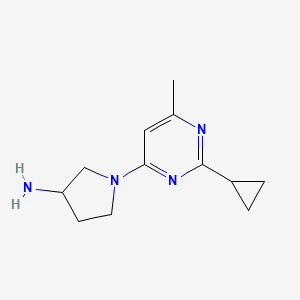


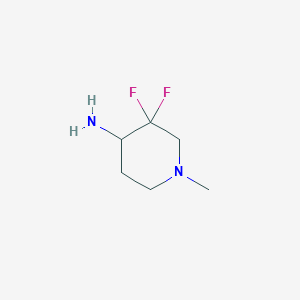
![Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11790190.png)
